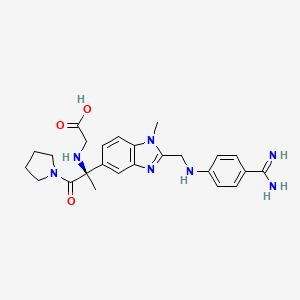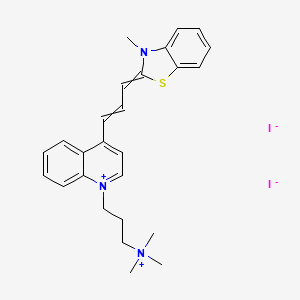
TO-PRO3 iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TO-PRO3 iodide is a far-red fluorescent dye that is widely used in scientific research for its ability to selectively stain nucleic acids. This compound is particularly useful as a nuclear and chromosome counterstain in fluorescence microscopy and flow cytometry. It is impermeant to live cells but penetrates compromised membranes, making it an excellent indicator of dead cells within a population .
Méthodes De Préparation
TO-PRO3 iodide is typically synthesized as an iodine salt in dimethyl sulfoxide (DMSO). The preparation involves the use of carbocyanine-based dyes, which exhibit far-red fluorescence with excitation at 642 nm and emission at 661 nm . The synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the compound is included in various nuclear labeling kits, such as the SelectFX Nuclear Labeling Kit .
Analyse Des Réactions Chimiques
TO-PRO3 iodide primarily interacts with nucleic acids, exhibiting strong binding affinity for double-stranded DNA with dissociation constants in the micromolar range . The compound does not undergo significant chemical reactions such as oxidation, reduction, or substitution under typical laboratory conditions. Its primary function is to serve as a fluorescent stain, and it is highly photostable in both buffer and antifade solutions .
Applications De Recherche Scientifique
TO-PRO3 iodide has a wide range of applications in scientific research:
Fluorescence Microscopy: It is used as a nuclear counterstain in fixed-cell preparations and paraffin sections.
Flow Cytometry: The dye is employed to identify dead cells within a population due to its impermeability to live cells.
Nucleic Acid Detection: This compound is among the most sensitive probes for nucleic acid detection and can be used for staining nucleic acids on solid supports and pre-staining samples for gel or capillary electrophoresis.
Cell Viability Assays: It is used to distinguish between live and dead cells in various cell viability assays.
Mécanisme D'action
TO-PRO3 iodide exerts its effects by binding strongly to double-stranded DNA. The dye’s far-red fluorescence is well-separated from commonly used fluorophores, reducing interference from tissue autofluorescence . The compound’s strong binding affinity for nucleic acids allows for selective staining of the nucleus in cultured cells and paraffin sections .
Comparaison Avec Des Composés Similaires
TO-PRO3 iodide is often compared with other nucleic acid stains such as propidium iodide, SYTOX Green, and DAPI. Unlike these dyes, this compound offers far-red fluorescence, which is advantageous for reducing background fluorescence from tissue autofluorescence . Similar compounds include:
Propidium Iodide: A red-fluorescent dye that also binds to DNA but is less photostable than this compound.
SYTOX Green: A green-fluorescent dye used for dead cell staining but with different spectral properties.
DAPI: A blue-fluorescent dye commonly used for nuclear staining in live and fixed cells.
This compound’s unique far-red fluorescence and high sensitivity make it a valuable tool in various scientific research applications.
Propriétés
Numéro CAS |
157199-63-8 |
|---|---|
Formule moléculaire |
C26H31I2N3S |
Poids moléculaire |
671.4 g/mol |
Nom IUPAC |
trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C26H31N3S.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
QHNORJFCVHUPNH-UHFFFAOYSA-L |
SMILES |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
SMILES isomérique |
CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TO-PRO3 iodide; TO PRO3 iodide; TOPRO3 iodide; TO-PRO3 iodide salt; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


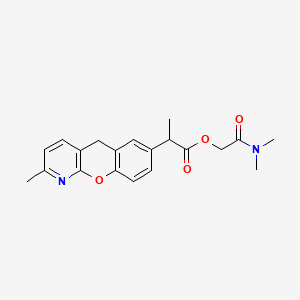
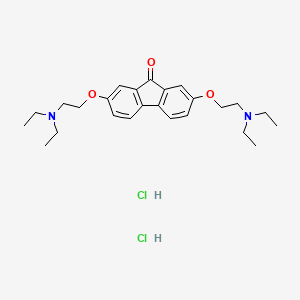
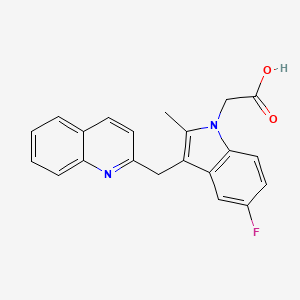
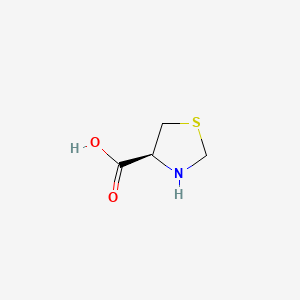

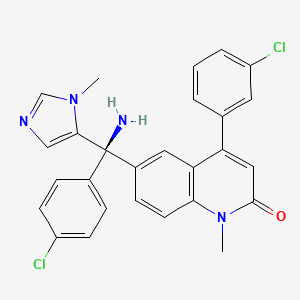

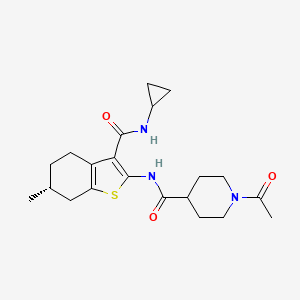
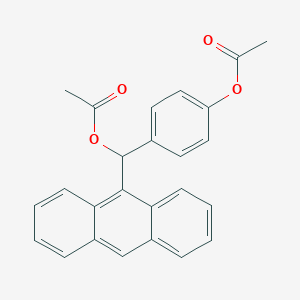
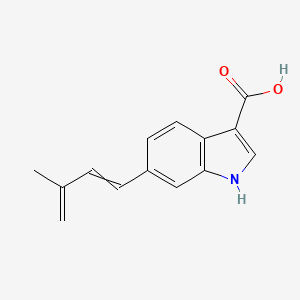
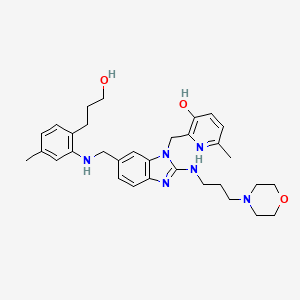

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)
